Patent-Defined Utility as a Key Intermediate for NIK Inhibitor Synthesis
The primary and most significant point of differentiation for this compound is its documented use as a synthetic intermediate in the preparation of novel NIK (NF-κB-inducing kinase) inhibitors, as explicitly claimed in European Patent EP3209662A1 by Janssen Pharmaceutica [1]. The patent details its use in the synthesis of substituted azaindoline derivatives, which are being investigated for treating cancer, inflammatory disorders, and autoimmune diseases [1]. This establishes a concrete, high-value application context that is not shared by many of its positional isomers or close analogs, which are often listed as generic research chemicals without a specific, patented therapeutic pathway [2].
| Evidence Dimension | Documented Application in Patent Literature |
|---|---|
| Target Compound Data | Intermediate for NIK inhibitors (EP3209662A1) |
| Comparator Or Baseline | 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS 761440-26-0) |
| Quantified Difference | Differentiated by specific, high-value patented application vs. general intermediate for WZ4003-d5 |
| Conditions | Patent EP3209662A1 vs. vendor descriptions |
Why This Matters
For procurement in a drug discovery or medicinal chemistry setting, this specific utility provides a clear scientific rationale for selection over a positional isomer with a different, less defined, or less valuable application.
- [1] HYND, George, et al. NEW COMPOUNDS AS NIK INHIBITORS. European Patent EP3209662A1. 2015-10-22. View Source
- [2] BOC Sciences. 1-(3-Methoxy-4-nitrophenyl)-4-methylpiperazine (CAS# 761440-26-0). Building Block Description. View Source
